molecular formula C14H19ClF3N3O B10900772 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(2-methylpiperidin-1-yl)propan-1-one

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(2-methylpiperidin-1-yl)propan-1-one

Cat. No.: B10900772
M. Wt: 337.77 g/mol
InChI Key: ZJVPRRMUTIXMAZ-UHFFFAOYSA-N
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Description

2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(2-METHYLPIPERIDINO)-1-PROPANONE is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a pyrazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(2-METHYLPIPERIDINO)-1-PROPANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Chlorination and Methylation: The chlorination and methylation steps involve the use of chlorinating agents like thionyl chloride and methylating agents such as methyl iodide.

    Formation of the Piperidine Moiety: The piperidine ring can be formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(2-METHYLPIPERIDINO)-1-PROPANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(2-METHYLPIPERIDINO)-1-PROPANONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(2-METHYLPIPERIDINO)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyrazole ring are known to enhance the compound’s binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of these targets. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(2-METHYLPIPERIDINO)-1-PROPANONE
  • 2-[4-CHLORO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(2-METHYLPIPERIDINO)-1-PROPANONE

Uniqueness

2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(2-METHYLPIPERIDINO)-1-PROPANONE is unique due to the specific positioning of the chloro and methyl groups on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H19ClF3N3O

Molecular Weight

337.77 g/mol

IUPAC Name

2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(2-methylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C14H19ClF3N3O/c1-8-6-4-5-7-20(8)13(22)10(3)21-9(2)11(15)12(19-21)14(16,17)18/h8,10H,4-7H2,1-3H3

InChI Key

ZJVPRRMUTIXMAZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C(C)N2C(=C(C(=N2)C(F)(F)F)Cl)C

Origin of Product

United States

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